2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest for researchers.
Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For instance, a study reported novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides investigated for these purposes. Among the synthesized compounds, one exhibited potent analgesic and anti-inflammatory activities, showing a higher potency compared to the reference standard diclofenac sodium, with only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial Activities
Another study focused on the synthesis and characterization of quinazolines as potential antimicrobial agents, showing that newly synthesized quinazoline derivatives exhibited antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2007).
Anti-Cancer Activities
Quinazolinone-based derivatives have also been evaluated for their cytotoxic activities against various cancer cell lines. A study described the synthesis of a new derivative that exhibited potent cytotoxic activity against human cervical cancer, lung adenocarcinoma, and triple negative breast cancer cells. This compound displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
H1-Antihistaminic Activities
The synthesis and in vitro evaluation of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety for their antihistaminic activity using the isolated guinea pig ileum method have been reported, demonstrating the potential of quinazolinone derivatives in the development of new antihistaminic drugs (Rao & Reddy, 1994).
Preparation Methods
The synthesis of 2-(
Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3S/c1-4-27(5-2)15-16-28-21-10-8-7-9-20(21)23(26-24(28)30)32-17-22(29)25-18-11-13-19(14-12-18)31-6-3/h11-14H,4-10,15-17H2,1-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNZDRJOGAUHNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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